Scutebata A

Description

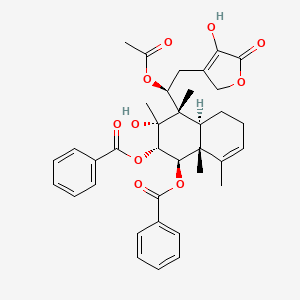

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O10/c1-21-13-12-18-26-34(21,3)29(45-31(39)23-14-8-6-9-15-23)30(46-32(40)24-16-10-7-11-17-24)36(5,42)35(26,4)27(44-22(2)37)19-25-20-43-33(41)28(25)38/h6-11,13-17,26-27,29-30,38,42H,12,18-20H2,1-5H3/t26-,27-,29-,30-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHAGJNJHZQWGU-OZWIMJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scutebata A structure and chemical properties

An In-depth Technical Guide to Scutebata A: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a neoclerodane diterpenoid isolated from the plant Scutellaria barbata, a herb used in traditional Chinese medicine. This document provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound, with a focus on its potential as an anti-tumor agent. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development efforts.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₀O₁₀ | [Zhu et al., 2010] |

| Molecular Weight | 632.70 g/mol | [Zhu et al., 2010] |

| CAS Number | 1207181-57-4 | [Zhu et al., 2010] |

| Class | Neoclerodane Diterpenoid | [Zhu et al., 2010] |

| Appearance | White amorphous powder | [Zhu et al., 2010] |

| Optical Rotation | [α]²⁰D -54.5 (c 0.5, MeOH) | [Zhu et al., 2010] |

Structural Elucidation

The structure of this compound was determined by Zhu et al. (2010) based on the following spectroscopic data:

-

HR-ESI-MS: The molecular formula was established as C₃₆H₄₀O₁₀ from the quasi-molecular ion peak.

-

¹H and ¹³C NMR: The NMR spectra indicated the presence of a neoclerodane skeleton with characteristic signals for the lactone ring and other functional groups. The relative configuration was deduced using ROESY data and computational DFT methods.[1]

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against various human cancer cell lines. This has been a primary focus of the research into its potential therapeutic applications.

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SK-BR-3 | Breast Cancer | 15.2 | [Zhu et al., 2010] |

| LoVo | Colon Cancer | 4.57 | [Wang et al., 2019] |

| MCF-7 | Breast Cancer | 7.68 | [Wang et al., 2019] |

| SMMC-7721 | Hepatoma | 5.31 | [Wang et al., 2019] |

| HCT-116 | Colon Cancer | 6.23 | [Wang et al., 2019] |

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for this compound are still under investigation, studies on related compounds from Scutellaria barbata and the plant extract itself provide significant insights into its potential mechanism of action, which is believed to involve the induction of apoptosis through multiple signaling cascades.

Apoptosis Induction Signaling Pathway (Hypothesized for this compound)

The following diagram illustrates a potential signaling pathway for the induction of apoptosis by diterpenoids from Scutellaria barbata, based on studies of related compounds like Scutebarbatine A.

References

The intricate biosynthetic pathway of neoclerodane diterpenoids in Scutellaria barbata, a source of potential anticancer compounds, is a subject of intensive research. This technical guide provides an in-depth exploration of the known and putative steps in this complex metabolic cascade, aimed at researchers, scientists, and drug development professionals.

Introduction

Scutellaria barbata D.Don, a perennial herb in the Lamiaceae family, is a cornerstone of traditional Chinese medicine, where it is prescribed for its anti-inflammatory and anticancer properties. The primary bioactive constituents responsible for these therapeutic effects are the neoclerodane diterpenoids, a large and structurally diverse class of natural products. Understanding the biosynthesis of these compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents.

This guide synthesizes the current knowledge on the genetic and enzymatic basis of neoclerodane diterpenoid biosynthesis in S. barbata, drawing from transcriptomic, genomic, and biochemical studies. It details the enzymatic steps from central metabolism to the formation of the core neoclerodane skeleton and the subsequent decorative reactions that lead to the vast array of final products.

The Biosynthesis Pathway: From Isoprenoid Precursors to Neoclerodane Scaffolds

The biosynthesis of neoclerodane diterpenoids in Scutellaria barbata begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through the methylerythritol phosphate (MEP) pathway, which operates in the plastids of plant cells.

The key steps in the formation of the neoclerodane backbone are as follows:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to produce the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP).

-

Diterpene Synthase Activity: The cyclization of GGPP into the characteristic bicyclic core of neoclerodane diterpenoids is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In S. barbata, this is a two-step process involving a Class II diTPS followed by a Class I diTPS.

-

Class II diTPS: A copalyl diphosphate synthase (CPS) first catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Class I diTPS: Subsequently, a kaurene synthase-like (KSL) enzyme, likely a specific neoclerodane synthase, facilitates the ionization of the diphosphate group and a series of rearrangements and final cyclization to yield the core neoclerodane skeleton. While the precise identity of the dedicated neoclerodane synthase in S. barbata is still under investigation, transcriptomic and genomic studies have identified several candidate genes.

-

-

Downstream Modifications: Following the formation of the initial neoclerodane scaffold, a series of oxidative modifications, including hydroxylations, epoxidations, and the formation of lactone rings, are catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications are crucial for the structural diversity and biological activity of the final neoclerodane diterpenoids. Further decorations, such as glycosylation and acylation, may also occur.

Quantitative Data

While comprehensive quantitative data for the entire neoclerodane diterpenoid pathway in S. barbata is still being gathered, transcriptomic studies have provided valuable insights into the expression levels of key genes. The table below summarizes the expression levels of putative terpenoid backbone biosynthesis genes in different tissues of S. barbata, as reported by Zhang et al. (2018).[1]

| Gene Family | Putative Function | Root (FPKM) | Flower (FPKM) | Aerial Parts (FPKM) |

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | 15.8 - 257.3 | 12.1 - 210.9 | 18.2 - 394.5 |

| DXR | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | 104.2 | 89.7 | 123.5 |

| MCT | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | 68.4 | 55.1 | 75.8 |

| CMK | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | 89.1 | 63.2 | 98.7 |

| MDS | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | 45.6 | 32.9 | 51.2 |

| HDS | (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | 188.3 | 155.4 | 201.9 |

| HDR | 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | 112.7 | 95.6 | 134.1 |

| AACT | Acetoacetyl-CoA thiolase | 12.3 - 45.8 | 9.8 - 38.1 | 15.6 - 55.4 |

| HMGS | HMG-CoA synthase | 23.7 | 18.9 | 28.5 |

| HMGR | HMG-CoA reductase | 35.4 - 98.2 | 28.7 - 81.5 | 42.1 - 115.8 |

| MVK | Mevalonate kinase | 15.9 | 11.2 | 18.4 |

| PMK | Phosphomevalonate kinase | 21.3 | 16.5 | 25.8 |

| MVD | Mevalonate diphosphate decarboxylase | 42.1 | 33.7 | 50.3 |

| IDI | Isopentenyl-diphosphate delta-isomerase | 55.9 - 78.4 | 45.1 - 63.7 | 68.2 - 92.1 |

| GGPPS | Geranylgeranyl pyrophosphate synthase | 25.8 - 65.1 | 18.9 - 52.3 | 30.4 - 78.9 |

| diTPS | Diterpene synthase | Up to 1500+ | Variable | Variable |

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values are ranges for gene families with multiple members. The expression of diTPS genes is highly variable, with some members showing very high expression in the roots.

Experimental Protocols

The elucidation of the neoclerodane diterpenoid biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

RNA Sequencing and Transcriptome Analysis

Objective: To identify candidate genes involved in the biosynthesis pathway by analyzing the gene expression profiles in different tissues.

Methodology:

-

Plant Material: Collect fresh tissues (roots, stems, leaves, and flowers) from mature Scutellaria barbata plants.

-

RNA Extraction: Immediately freeze the tissues in liquid nitrogen and grind to a fine powder. Extract total RNA using a plant RNA extraction kit following the manufacturer's instructions.

-

Library Preparation: Assess RNA quality and quantity using a spectrophotometer and an Agilent 2100 Bioanalyzer. Construct cDNA libraries from high-quality RNA using a TruSeq RNA Sample Preparation Kit (Illumina).

-

Sequencing: Perform paired-end sequencing on an Illumina HiSeq platform.

-

Data Analysis:

-

Filter the raw reads to remove adapters and low-quality sequences.

-

Assemble the clean reads into transcripts using Trinity or a similar de novo assembler.

-

Annotate the assembled transcripts by BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Quantify the expression levels of transcripts as FPKM values.

-

Identify differentially expressed genes between different tissues to pinpoint candidate genes involved in neoclerodane biosynthesis.

-

Heterologous Expression and Functional Characterization of Diterpene Synthases

Objective: To determine the enzymatic function of candidate diterpene synthase genes identified from transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate diTPS genes from S. barbata cDNA using gene-specific primers. Clone the amplified fragments into an E. coli expression vector (e.g., pET28a).

-

Heterologous Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.

-

Protein Purification: Harvest the bacterial cells and lyse them by sonication. Purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

In Vitro Enzyme Assays:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP), and a suitable buffer with divalent cations (e.g., MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and dephosphorylate the product using a phosphatase (e.g., alkaline phosphatase).

-

Extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Identification: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards or published data to identify the enzymatic product.

Quantification of Neoclerodane Diterpenoids by HPLC

Objective: To determine the concentration of specific neoclerodane diterpenoids in different tissues of S. barbata.

Methodology:

-

Sample Preparation:

-

Collect and freeze-dry different tissues of S. barbata.

-

Grind the dried tissues into a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or reflux.

-

Filter the extract and evaporate the solvent to dryness.

-

Redissolve the residue in a known volume of the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Chromatographic System: A high-performance liquid chromatography system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., formic acid).

-

Detection: Monitor the eluent at a specific wavelength (e.g., 254 nm) for UV detection or use MS for more specific detection and identification.

-

-

Quantification:

-

Prepare a series of standard solutions of the target neoclerodane diterpenoids with known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Inject the sample extracts and determine the peak areas of the target compounds.

-

Calculate the concentration of the neoclerodane diterpenoids in the samples using the calibration curve.

-

The biosynthesis of neoclerodane diterpenoids in Scutellaria barbata is a complex and fascinating area of plant specialized metabolism. While significant progress has been made in identifying the genes and enzymes involved in the early steps of the pathway, the downstream modifications that generate the vast structural diversity of these compounds remain a fertile ground for future research. The information and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this promising class of natural products and harness their therapeutic potential. Continued efforts in functional genomics, enzymology, and metabolic engineering will be crucial to fully unravel this intricate biosynthetic network and enable the sustainable production of these valuable molecules.

References

Scutebata A from Scutellaria barbata: A Technical Guide on Natural Abundance, Yield, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Scutebata A, a neo-clerodane diterpenoid found in the medicinal herb Scutellaria barbata. The document covers the natural abundance and yield of this compound, detailed experimental protocols for its isolation and quantification, and an analysis of its known biological activities, with a focus on its impact on cellular signaling pathways.

Natural Abundance and Yield of this compound

This compound is a prominent member of the neo-clerodane diterpenoids, which, along with flavonoids, are considered major bioactive constituents of Scutellaria barbata. While numerous studies have focused on the isolation and structural elucidation of these compounds, precise quantitative data on the natural abundance and yield of this compound remain limited in publicly available literature.

However, research indicates that a closely related or identical compound, Scutebarbatine A, is the major diterpenoid in the leaves of Scutellaria barbata.[1][2][3] The concentration of these compounds can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part used for extraction. One study has developed a robust UHPLC-Q-Exactive-Orbitrap-MS method for the systematic characterization of diterpenoids in Scutellaria barbata, identifying a total of 381 such compounds, which underscores the chemical complexity of the herb.[4]

For the purpose of practical application and research, the yield of this compound is highly dependent on the chosen extraction and purification methodology. The following table summarizes the available, albeit general, information on the quantification of related diterpenoids from Scutellaria barbata.

| Compound Family | Plant Part | Analytical Method | Key Findings | Reference |

| Diterpenoids | Aerial Parts | UHPLC-Q-Exactive-Orbitrap-MS | A stepwise diagnostic product ions filtering strategy successfully identified 381 diterpenoids, showcasing the diversity of this class of compounds within the plant. | [4] |

| Scutebarbatine A | Leaves | LC-MS | Identified as the major clerodane diterpenoid, localized in the specialized large, peltate trichomes on the leaves. | [1][2][3] |

Experimental Protocols

Isolation of Neo-clerodane Diterpenoids (including this compound) from Scutellaria barbata

I. Extraction:

-

Plant Material Preparation: Air-dry the whole plant or aerial parts of Scutellaria barbata and grind into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (or methanol) at room temperature for an extended period (e.g., 3 x 7 days).

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

II. Fractionation:

-

Solvent Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (or ethyl acetate), and n-butanol. The diterpenoids are typically enriched in the less polar fractions (chloroform or ethyl acetate).

-

Concentration of Active Fraction: Concentrate the chloroform/ethyl acetate fraction in vacuo.

III. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the active fraction to column chromatography on a silica gel column.

-

Elute with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate or acetone.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Perform final purification of the target compounds using preparative HPLC on a C18 column with a suitable mobile phase, often a gradient of methanol-water or acetonitrile-water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to this compound.

-

IV. Structure Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (HR-ESI-MS).

Quantification of Scutebarbatine A by LC-MS

The following method provides a basis for the quantitative analysis of Scutebarbatine A in Scutellaria barbata extracts.[3]

-

Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS).

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water (containing a small percentage of formic acid for better ionization) and an organic solvent like acetonitrile or methanol.

-

Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of Scutebarbatine A.

-

Quantification: Use external standards of purified Scutebarbatine A to create a calibration curve for accurate quantification in the plant extracts.

Signaling Pathways and Biological Activity

This compound and its related compounds, particularly Scutebarbatine A, have demonstrated significant cytotoxic effects against various cancer cell lines.[11] The anti-cancer activity is attributed to the induction of apoptosis and cell cycle arrest through the modulation of several key signaling pathways.

MAPK and EGFR/Akt Signaling Pathways in Breast Cancer

Scutebarbatine A has been shown to have a potent inhibitory effect on breast cancer cells.[11] Its mechanism of action involves the generation of Reactive Oxygen Species (ROS), which leads to DNA damage, apoptosis, and ER stress. This is achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and the Epidermal Growth Factor Receptor (EGFR)/Akt signaling pathways.[11]

Specifically, Scutebarbatine A upregulates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK, while downregulating the phosphorylation of extracellular signal-regulated kinase (ERK).[11] Furthermore, it inhibits the EGFR signaling pathway by reducing EGFR expression and the phosphorylation of Akt and p70S6K.[11]

Visualizations

Experimental Workflow for Isolation of this compound

References

- 1. maxapress.com [maxapress.com]

- 2. researchgate.net [researchgate.net]

- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 4. Stepwise Diagnostic Product Ions Filtering Strategy for Rapid Discovery of Diterpenoids in Scutellaria barbata Based on UHPLC-Q-Exactive-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neo-Clerodane Diterpenoids from Scutellaria barbata and Their Inhibitory Effects on LPS-Induced Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two new neoclerodane diterpenoids from Scutellaria barbata D. Don growing in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two new neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebata A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebata A, a neo-clerodane diterpenoid, represents a class of promising cytotoxic compounds isolated from the medicinal plant Scutellaria barbata. This technical guide provides a comprehensive overview of the discovery and history of the isolation of this compound. It details the experimental protocols for its extraction and purification, presents its known quantitative biological data, and explores its potential mechanism of action through relevant signaling pathways. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Discovery and History of Isolation

This compound is a naturally occurring neo-clerodane diterpenoid first identified and isolated from Scutellaria barbata D.Don (Lamiaceae), a perennial herb used in traditional Chinese medicine. The discovery of this compound is part of a broader scientific investigation into the phytochemical constituents of Scutellaria species, which are known to be rich in flavonoids and diterpenoids with significant biological activities.

Initial phytochemical screenings of Scutellaria barbata revealed a series of neo-clerodane diterpenoids. In a notable study, seven new compounds of this class, named scutebatas A–G, were isolated and characterized. Their structures were elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The relative configuration of this compound was further confirmed using ROESY data and computational DFT methods[1].

Experimental Protocols

The isolation and purification of this compound involve a multi-step process combining extraction and various chromatographic techniques. The following is a detailed methodology based on established protocols for the isolation of neo-clerodane diterpenoids from Scutellaria barbata.

Plant Material and Extraction

-

Plant Material: The whole plant of Scutellaria barbata is collected, dried, and pulverized.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically acetone or ethanol, at room temperature. This process is repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Isolation

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The CHCl₃-soluble fraction, which is rich in diterpenoids, is then subjected to a series of chromatographic separations.

-

Column Chromatography: The CHCl₃ fraction is typically subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol (or a similar solvent system) to yield several sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions containing compounds of interest are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This step allows for the isolation of pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry: HR-ESI-MS is used to determine the molecular formula of the compound.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

Quantitative Data

The biological activity of this compound has been evaluated through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| LoVo | Colon Cancer | 5.31 | [2] |

| SMMC-7721 | Hepatoma | >40 | [2] |

| HCT-116 | Colon Cancer | 28.5 | [2] |

| MCF-7 | Breast Cancer | 16.7 | [2] |

| SK-BR-3 | Breast Cancer | 15.2 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Scutellaria barbata.

Caption: A generalized workflow for the isolation of this compound.

Postulated Signaling Pathway

While the precise signaling pathway of this compound has not been fully elucidated, based on studies of similar diterpenoids from Scutellaria barbata, such as Scutebarbatine A, a plausible mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a hypothetical signaling cascade.

Caption: A postulated signaling pathway for this compound.

Conclusion

This compound is a significant neo-clerodane diterpenoid from Scutellaria barbata with demonstrated cytotoxic effects against several cancer cell lines. The methodologies for its isolation and structural elucidation are well-established within the field of natural product chemistry. While its precise mechanism of action is still under investigation, it is hypothesized to induce apoptosis through pathways involving ROS production and the modulation of MAPK and PI3K/Akt signaling. Further research is warranted to fully explore the therapeutic potential of this compound and to delineate its molecular targets, which could pave the way for its development as a novel anticancer agent.

References

In Silico Prediction of Scutebata A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of protein targets for Scutebata A, a neo-clerodane diterpenoid isolated from Scutellaria barbata. The identification of molecular targets is a critical step in understanding the pharmacological mechanism of natural products and for the development of novel therapeutics. This document outlines a multi-pronged computational approach, integrating ligand-based and structure-based methodologies to generate a high-confidence list of potential this compound targets. Detailed protocols for utilizing publicly available web servers and tools are provided, along with strategies for data integration and interpretation. The proposed workflow is designed to be accessible to researchers with varying levels of computational expertise.

Introduction to this compound and In Silico Target Prediction

Scutellaria barbata has a long history in traditional medicine for the treatment of various ailments, including cancer.[1] Its therapeutic effects are attributed to a diverse array of bioactive compounds, including diterpenoids. This compound is one such neo-clerodane diterpenoid that has demonstrated weak cytotoxic activity against the SK-BR-3 human breast cancer cell line.[2] However, its precise molecular targets and mechanism of action remain largely uncharacterized.

In silico target prediction offers a rapid and cost-effective approach to elucidate the potential protein binding partners of small molecules like this compound.[3][4] These computational methods leverage the vast amount of publicly available biological and chemical data to generate hypotheses that can be subsequently validated experimentally. By predicting potential targets, researchers can gain insights into the compound's mechanism of action, potential therapeutic applications, and possible off-target effects.

This guide presents a consensus-based in silico workflow that combines three main strategies:

-

Reverse Docking: Docking of this compound into the binding sites of a large collection of protein structures to identify potential binders based on binding affinity.

-

Pharmacophore-Based Screening: Identifying proteins whose binding sites share a similar three-dimensional arrangement of chemical features to this compound.

-

Chemical Similarity-Based Prediction: Identifying known protein targets of compounds that are structurally similar to this compound.

By integrating the results from these orthogonal approaches, the confidence in the predicted targets can be significantly enhanced.

Proposed In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound is a sequential and integrated process, designed to maximize the accuracy of the predictions.

References

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug targets prediction using chemical similarity | Semantic Scholar [semanticscholar.org]

- 4. Databases of ligand-binding pockets and protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebata A: A Diterpenoid from Scutellaria barbata with Potential Therapeutic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Scutellaria barbata D.Don, known as Ban Zhi Lian (半枝莲) in Traditional Chinese Medicine (TCM), is a perennial herb with a long history of use in treating a variety of ailments, including cancer, inflammation, and infections.[1][2] In TCM theory, it is characterized by its "cold" and "bitter" properties and is used to clear heat, detoxify, promote blood circulation, and resolve blood stasis.[1] Modern pharmacological research has begun to validate these traditional uses, identifying numerous bioactive compounds within the plant, including flavonoids, diterpenoids, and polysaccharides.[1][3] Among these, the neo-clerodane diterpenoid Scutebata A has emerged as a compound of interest for its potential anti-tumor activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological effects, underlying mechanisms of action, and the experimental methodologies used in its investigation.

Pharmacological Properties and Quantitative Data

This compound, a diterpenoid isolated from Scutellaria barbata, has demonstrated cytotoxic effects against various cancer cell lines.[3][4] The available quantitative data on its anti-tumor activity is summarized in the table below.

| Cell Line | Cell Type | IC50 (μM) | Reference |

| SK-BR-3 | Human breast adenocarcinoma | 15.2 | [4][5] |

| Unspecified Tumor Cell 1 | Not Specified | 4.57 | [3] |

| Unspecified Tumor Cell 2 | Not Specified | 7.68 | [3] |

| Unspecified Tumor Cell 3 | Not Specified | 5.31 | [3] |

| Unspecified Tumor Cell 4 | Not Specified | 6.23 | [3] |

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Insights from Scutellaria barbata

While specific mechanistic studies on this compound are limited, research on the whole extract of Scutellaria barbata and its other active constituents provides a framework for its potential modes of action. The anti-tumor effects of Scutellaria barbata are believed to be mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, apoptosis, angiogenesis, and metastasis.[6][7]

The primary signaling pathways implicated in the anti-cancer effects of Scutellaria barbata extracts include:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, survival, and proliferation. Inhibition of this pathway by compounds in Scutellaria barbata can lead to reduced tumor cell growth.[6][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation and survival. Modulation of this pathway can suppress tumor cell growth.[6]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a key role in inflammation and cell survival. Inhibition of this pathway can reduce the production of pro-inflammatory cytokines and inhibit tumor cell growth.[6][7]

Based on these findings, a proposed mechanism of action for compounds within Scutellaria barbata, potentially including this compound, involves the inhibition of these pro-survival signaling pathways, leading to the induction of apoptosis and suppression of tumor growth.

References

- 1. Scutellaria barbata: A Review on Chemical Constituents, Pharmacological Activities and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current therapeutic role and medicinal potential of Scutellaria barbata in Traditional Chinese Medicine and Western research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacological Profile of Scutebata A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata A, a neo-clerodane diterpenoid isolated from the traditional medicinal herb Scutellaria barbata, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-tumor activities. The information presented herein is intended to serve as a resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Pharmacological Activities

The primary pharmacological activity of this compound identified to date is its cytotoxicity against various cancer cell lines. This activity is attributed to its ability to induce apoptosis and modulate key signaling pathways involved in cell proliferation and survival.

Cytotoxicity Data

The inhibitory effects of this compound on the proliferation of several human cancer cell lines have been quantified, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-BR-3 | Breast Cancer | 15.2 | [No specific citation found in search results] |

| Caco-2 | Colorectal Cancer | Not specified | [1] |

| Other Cancer Cells | Various | 4.57, 7.68, 5.31, 6.23 | [No specific citation found in search results] |

Mechanism of Action: Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the anti-tumor effects of this compound. Evidence points towards its ability to modulate critical signaling pathways, including the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer. The broader extracts of Scutellaria barbata have also been shown to inhibit the NF-κB pathway.[2]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway in breast cancer cells by:[3]

-

Upregulating the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[3]

-

Downregulating the phosphorylation of extracellular signal-regulated kinase (ERK).[3]

This differential regulation of MAPK family members suggests a complex mechanism of action that ultimately shifts the cellular balance towards apoptosis.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. This compound has been observed to inhibit this pathway by targeting the Epidermal Growth Factor Receptor (EGFR), a key upstream activator.[3] The specific effects include:

-

Decreased expression of EGFR.[3]

-

Reduced phosphorylation of Akt and its downstream effector, p70S6K.[3]

Inhibition of this pathway further contributes to the pro-apoptotic effects of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

IC50 Value Calculation

The IC50 value is determined from the dose-response curve generated from the MTT assay data.

Procedure:

-

Data Normalization:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Dose-Response Curve:

-

Plot the percentage of cell viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

-

-

IC50 Determination:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

-

The IC50 value is the concentration of this compound that corresponds to 50% cell viability on the fitted curve.

-

Conclusion

This compound demonstrates significant anti-tumor potential through its cytotoxic effects on various cancer cell lines. Its mechanism of action involves the modulation of key signaling pathways, including the MAPK and PI3K/Akt pathways, leading to the induction of apoptosis. Further research is warranted to fully elucidate the therapeutic potential of this compound and to explore its efficacy in in vivo models. The experimental protocols provided in this guide offer a foundation for the continued investigation of this promising natural product.

References

Methodological & Application

Application Note: Isolation of Scutebata A using High-Performance Liquid Chromatography (HPLC)

Introduction

Scutebata A is a neoclerodane diterpenoid first isolated from the herb Scutellaria barbata. It is important to note that this compound is found in Scutellaria barbata, not Scutellaria baicalensis, which is another widely studied medicinal plant from the same genus. This compound has demonstrated weak cytotoxic activity against certain human cancer cell lines, making it a compound of interest for further pharmacological investigation.[1] The isolation and purification of this compound in sufficient quantities for such studies require a robust and efficient chromatographic method. This application note details a comprehensive protocol for the isolation of this compound from the crude extract of Scutellaria barbata using a multi-step purification process culminating in a semi-preparative High-Performance Liquid Chromatography (HPLC) method.

Overview

The isolation workflow begins with the extraction of the dried, powdered plant material, followed by a solvent partitioning step to obtain a crude extract enriched with diterpenoids. This extract is then subjected to preliminary purification using column chromatography. The final purification of this compound is achieved through reversed-phase semi-preparative HPLC.

Experimental Protocols

Preparation of Crude Extract

-

Extraction:

-

Air-dried and powdered whole plants of Scutellaria barbata are extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude ethanol extract.

-

-

Solvent Partitioning:

-

The crude ethanol extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically enriched in diterpenoids, is concentrated to dryness.

-

Preliminary Purification by Column Chromatography

-

The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution is performed using a solvent system of increasing polarity, such as a petroleum ether-ethyl acetate gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles to known neoclerodane diterpenoids are pooled and concentrated.

Final Purification by Semi-Preparative HPLC

The enriched fraction from column chromatography is further purified using a semi-preparative HPLC system to isolate this compound.

Table 1: Semi-Preparative HPLC Parameters for this compound Isolation

| Parameter | Value |

| Instrumentation | Waters 2695 HPLC system or equivalent |

| Column | YMC-Pack C18, 5 µm, 250 x 10 mm |

| Mobile Phase | Acetonitrile (ACN) and Water (H₂O) |

| Elution Mode | Isocratic |

| Mobile Phase Composition | ACN:H₂O (45:55, v/v) |

| Flow Rate | 3.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL (dependent on sample concentration) |

| Temperature | Ambient |

Data Presentation

The semi-preparative HPLC method described provides a means to isolate this compound with high purity. The retention time of this compound will be specific to the exact chromatographic conditions and system used. Fractions corresponding to the target peak are collected, and the purity can be confirmed by analytical HPLC. The identity and structure of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

References

Application Notes and Protocols for the Purification of Scutebata A from Scutellaria barbata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutebata A, a neoclerodane diterpenoid isolated from the medicinal plant Scutellaria barbata (Ban Zhi Lian), has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive protocol for the purification of this compound from crude plant extract, intended to guide researchers in natural product chemistry, pharmacology, and drug development. The methodologies outlined are based on established techniques for the isolation of neoclerodane diterpenoids from Scutellaria species.

Scutellaria barbata is a rich source of various bioactive compounds, including flavonoids and diterpenoids. The purification of a specific diterpenoid like this compound requires a multi-step process involving extraction, fractionation, and chromatographic separation. This protocol details a robust method to achieve the isolation of this compound with a purity suitable for further biological and chemical characterization.

Data Presentation

The yield and purity of this compound are dependent on various factors including the quality of the plant material, extraction efficiency, and the precision of the chromatographic separations. The following table provides representative data for the purification of neoclerodane diterpenoids from Scutellaria barbata, which can be expected when following the detailed protocol.

| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Purity (%) |

| Crude Ethanol Extract | 1000 | 100 | Not Applicable |

| Chloroform Fraction | 100 | 25 | Enriched in Diterpenoids |

| Silica Gel Column Chromatography | 25 | Fractions of 1-2 g | Variable |

| Sephadex LH-20 Column Chromatography | 1-2 | Fractions of 0.1-0.5 g | Increased Purity |

| Preparative HPLC | 0.1 | 0.01 - 0.05 | > 95% |

Experimental Protocols

Plant Material and Extraction

-

Plant Material : Use dried, powdered aerial parts of Scutellaria barbata.

-

Extraction :

-

Macerate 1 kg of the powdered plant material in 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Fractionation of the Crude Extract

-

Solvent Partitioning :

-

Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.

-

Perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate (3 x 1 L each).

-

Separate the layers using a separatory funnel. The chloroform fraction is typically enriched with diterpenoids.

-

Concentrate the chloroform fraction to dryness in vacuo to yield the chloroform-soluble fraction.

-

Chromatographic Purification

-

Column Preparation :

-

Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) in chloroform.

-

-

Sample Loading :

-

Adsorb the chloroform fraction (approx. 25 g) onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

-

Elution :

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 100:0 to 90:10).

-

-

Fraction Collection and Analysis :

-

Collect fractions of 250 mL each.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing with UV light and/or a vanillin-sulfuric acid spray reagent.

-

Combine fractions with similar TLC profiles.

-

-

Column Preparation :

-

Swell Sephadex LH-20 in a 1:1 mixture of chloroform and methanol for at least 4 hours.

-

Pack a column with the swollen Sephadex LH-20.

-

-

Purification :

-

Dissolve the combined, diterpenoid-rich fractions from the silica gel column in a minimal amount of the chloroform:methanol (1:1) mobile phase.

-

Apply the sample to the Sephadex LH-20 column.

-

Elute isocratically with chloroform:methanol (1:1).

-

Collect fractions and monitor by TLC to isolate fractions containing the target compound.

-

-

System : A preparative HPLC system with a UV detector.

-

Column : A C18 reversed-phase column is often suitable.

-

Mobile Phase : A gradient of methanol and water is typically used. The exact gradient should be optimized based on analytical HPLC of the enriched fraction.

-

Purification :

-

Dissolve the further purified fraction from the Sephadex column in the initial mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Collect the peak corresponding to this compound based on its retention time.

-

-

Final Product :

-

Concentrate the collected fraction under reduced pressure to obtain pure this compound.

-

Confirm the identity and purity of the isolated compound using spectroscopic methods such as NMR (¹H and ¹³C) and Mass Spectrometry.

-

Visualization of the Purification Workflow

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for Determining the Cytotoxicity of Scutebata A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of Scutebata A, a diterpenoid isolated from Scutellaria barbata. This document outlines detailed protocols for key cell-based assays, data interpretation, and visual representations of experimental workflows and potential signaling pathways involved in this compound-induced cytotoxicity. While this compound has shown weak cytotoxic activity against SK-BR-3 cells with an IC50 of 15.2 μM, the following protocols can be adapted to various cancer cell lines to elucidate its full cytotoxic potential and mechanism of action[1].

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide templates for presenting typical results from MTT, LDH, and Apoptosis assays.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 1.05 ± 0.05 | 84.0 |

| 10 | 0.88 ± 0.07 | 70.4 |

| 25 | 0.63 ± 0.04 | 50.4 |

| 50 | 0.41 ± 0.03 | 32.8 |

| 100 | 0.22 ± 0.02 | 17.6 |

Table 2: Membrane Integrity as Determined by LDH Assay

| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |

| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |

| 1 | 0.18 ± 0.03 | 3.3 |

| 5 | 0.25 ± 0.04 | 11.1 |

| 10 | 0.40 ± 0.05 | 27.8 |

| 25 | 0.65 ± 0.06 | 55.6 |

| 50 | 0.90 ± 0.08 | 83.3 |

| 100 | 1.10 ± 0.09 | 105.6 |

| Positive Control (Lysis Buffer) | 1.05 ± 0.07 | 100 |

Table 3: Apoptosis Analysis by Annexin V/PI Staining

| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |

| 25 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 |

| 50 | 35.1 ± 3.8 | 45.2 ± 3.1 | 19.7 ± 2.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to include appropriate controls in each assay, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

MTT Cell Viability Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity[2][3]. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is the basis of this colorimetric assay[3][4][5].

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment[6][7].

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well[6].

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals[5].

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals[5]. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[2][6]. A reference wavelength of 630 nm can be used to subtract background signals[4].

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, serving as an indicator of cytotoxicity[8][9][10]. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis[9][10].

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

LDH Assay Kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (for positive control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control), maximum LDH release (lysis buffer), and compound-induced LDH release.

-

Incubation: Incubate the plate for the desired treatment period.

-

Sample Collection: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate[9].

-

LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light[9].

-

Stop Reaction: Add the stop solution provided in the kit to each well[9].

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[8][9][11].

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells[12]. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells[12][13][14].

Materials:

-

6-well plates or T25 flasks

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells[12].

-

Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer[15].

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[13]. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension[13][15].

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark[13].

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube before analysis[13].

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Unstained, Annexin V-only, and PI-only stained cells should be used as controls to set up compensation and gates[12][13].

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway Diagram

The cytotoxic effects of compounds from Scutellaria species are often mediated through the induction of apoptosis via intrinsic and extrinsic pathways. Baicalein, a related flavonoid, has been shown to induce apoptosis through the mitochondrial-dependent caspase pathway and by modulating the PI3K/Akt and MAPK signaling pathways[16][17][18][19][20].

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Anti-cancer effect of Scutellaria baicalensis in combination with cisplatin in human ovarian cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mybiosource.com [mybiosource.com]

- 11. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. scispace.com [scispace.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. An overview of pharmacological activities of baicalin and its aglycone baicalein: New insights into molecular mechanisms and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Experiments with Scutebata A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Scutebata A, a neoclerodane diterpenoid isolated from Scutellaria barbata, in various in vitro experimental settings. The information is intended to guide researchers in pharmacology, cell biology, and drug discovery in utilizing this compound for their studies.

Compound Information

| Property | Value | Source |

| Compound Name | This compound | [1] |

| CAS Number | 1207181-57-4 | [1] |

| Molecular Formula | C30H37NO9 | [2] |

| Molecular Weight | 555.6 g/mol | [2] |

| Source | Scutellaria barbata D.Don | [1] |

| In Vitro Activity | Weakly cytotoxic against SK-BR-3 human breast cancer cells. | [1][3] |

Solubility and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity.

| Parameter | Recommendation |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][4] |

| Storage of Powder | Store at -20°C for up to 3 years. |

| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.

-

Calculate the required amount of this compound to prepare the desired volume of a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, weigh out 5.56 mg of this compound).

-

Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and store at -80°C.

In Vitro Cytotoxicity Assay using MTT

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line, such as the SK-BR-3 human breast cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration.

-

Include an "untreated control" group with cells in medium only.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 1 hour at room temperature in the dark, with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary:

| Cell Line | Compound | IC50 Value (µM) |

| SK-BR-3 | This compound | 15.2[1][3] |

Potential Signaling Pathways

Based on studies of related diterpenoids from Scutellaria barbata, this compound may exert its biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cell proliferation, differentiation, and survival. Related compounds have been shown to modulate this pathway.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Inhibition of this pathway is a common mechanism for anti-cancer agents.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cell survival. Its inhibition can lead to decreased pro-inflammatory responses and induction of apoptosis.

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.

References

- 1. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Inductions of Caspase-, MAPK- and ROS-dependent Apoptosis and Chemotherapeutic Effects Caused by an Ethanol Extract of Scutellaria barbata D. Don in Human Gastric Adenocarcinom Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scutebata C | TargetMol [targetmol.com]

Application Notes & Protocols: Quantification of Major Flavonoids in Scutellaria baicalensis

Introduction

Scutellaria baicalensis Georgi, also known as Chinese skullcap, is a widely used herb in traditional medicine. Its therapeutic effects are largely attributed to a rich concentration of flavonoids, including baicalin, baicalein, wogonoside, and wogonin. Accurate quantification of these compounds in plant material is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly employed analytical techniques for the precise and sensitive quantification of these flavonoids. This document provides detailed protocols for the extraction and analysis of these key bioactive compounds from Scutellaria baicalensis.

I. Analytical Techniques Overview

The quantification of flavonoids in Scutellaria baicalensis is predominantly achieved through chromatographic methods. HPLC coupled with a Diode Array Detector (DAD) or a UV detector is a robust and widely used technique for separating and quantifying these compounds. For higher sensitivity and selectivity, especially in complex matrices or for metabolite identification, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For flavonoids from Scutellaria, reversed-phase HPLC is typically used.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[2] This hyphenated technique provides high sensitivity and specificity, allowing for the accurate quantification and structural elucidation of compounds even at low concentrations.[2][3]

II. Experimental Protocols

A. Sample Preparation: Extraction of Flavonoids from Plant Material

The efficient extraction of flavonoids from the plant matrix is a critical first step for accurate quantification.

Protocol 1: Ultrasonic-Assisted Extraction

-

Sample Grinding: Air-dry the roots of Scutellaria baicalensis and grind them into a fine powder (40-60 mesh).

-

Extraction Solvent: Prepare a solution of 70% ethanol in water.

-

Extraction Procedure:

-

Weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 50 mL of the 70% ethanol solvent.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 50 mL of solvent.

-

Combine the supernatants.

-

-

Filtration: Filter the combined supernatant through a 0.45 µm membrane filter before HPLC or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

For cleaner samples and to minimize matrix effects, especially for LC-MS analysis, an additional SPE step can be performed.[4]

-

SPE Cartridge: Use a C18 SPE cartridge.

-

Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load 1 mL of the filtered plant extract onto the cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute the flavonoids with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.

B. Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 0.1% Phosphoric Acid in Water

-

Gradient Elution:

-

0-10 min: 15-25% A

-

10-30 min: 25-40% A

-

30-40 min: 40-60% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm

Method Validation Parameters: A summary of typical validation parameters for HPLC-DAD methods for flavonoids in Scutellaria is presented in the table below.

C. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A suitable gradient to separate the target analytes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard.

-

Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

III. Data Presentation

Table 1: HPLC-DAD Method Validation for Quantification of Flavonoids in Scutellaria baicalensis

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |

| Baicalin | 0.5 - 200.0[5] | > 0.999 | 0.2 | 0.5 | 98.1 - 102.6[5] |